

The Chemical Architecture of Levan: A Fructan Polysaccharide

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Compound of Interest

Compound Name: *Levan*

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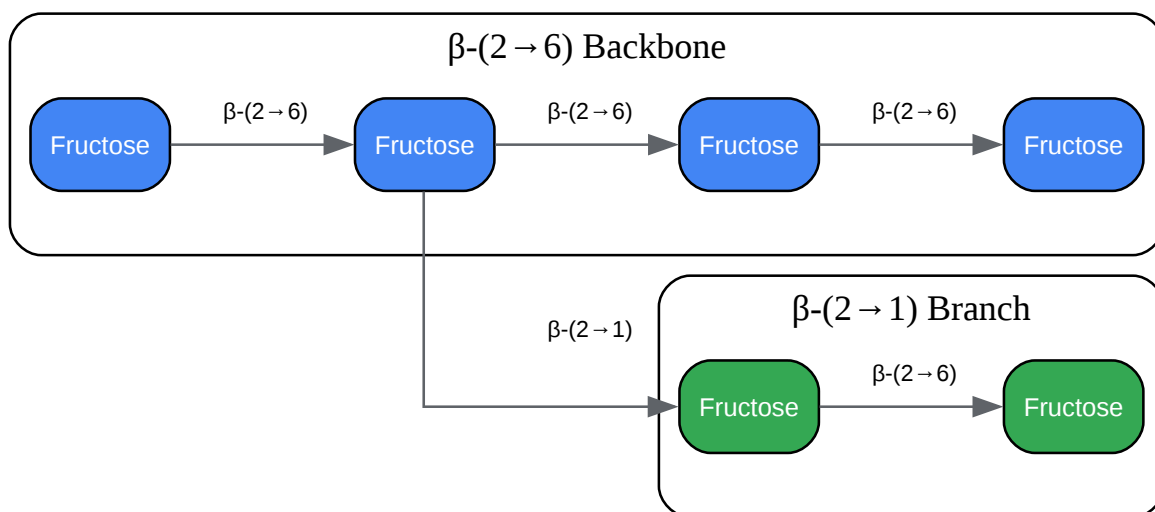
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Levan, a naturally occurring polysaccharide, is a homopolymer of fructose, placing it in the fructan class of carbohydrates.^{[1][2]} Its unique structural features, including its linkage patterns and variable molecular weight, contribute to a range of physicochemical properties that are of significant interest in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the chemical structure of **levan**, methods for its characterization, and quantitative data from various sources.

Core Chemical Structure

Levan is primarily composed of D-fructofuranosyl residues. The backbone of the polymer is formed by β -(2 \rightarrow 6) glycosidic linkages between these fructose units.^{[1][2][3]} Branching is a common feature of **levan** structure, occurring through β -(2 \rightarrow 1) glycosidic linkages.^{[1][3]} The ends of **levan** chains may also feature a terminal glucosyl residue.^[2] The degree of polymerization and the extent of branching can vary considerably depending on the source of the **levan**, with microbial **levans** generally exhibiting higher molecular weights than those of plant origin.^[4] Branched **levan** structures tend to be more stable than their linear counterparts.^[2]

Below is a diagram illustrating the fundamental chemical structure of a branched **levan** polysaccharide.



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Caption: Chemical structure of **levan** polysaccharide.

Quantitative Structural Parameters

The molecular weight, degree of polymerization, and branching ratio of **levan** are critical parameters that influence its functional properties. These values can differ significantly based on the producing organism and the conditions of synthesis.

Source Organism/Plant	Molecular Weight (Da)	Degree of Polymerization (DP)	Branching Ratio (%)	Reference
Bacillus subtilis	2,700,000 - 2,800,000 (High MW fraction)	~15,937	-	[5]
1,700 - 11,000 (Low MW fraction)	-	-	[5]	
Gluconobacter japonicus	4,500 and 8,000 (major peaks), 500,000 (minor peak)	-	5.7	[1]
Leuconostoc citreum	23,200,000	-	-	[6]
Microbacterium laevaniformans	-	-	4.2 - 12.3	[7]
Brenneria goodwinii	130,000,000	-	-	[8]
Plant-derived	2,000 - 33,000	< 100	-	[4][5]
Microbial-derived	2,000,000 - 100,000,000	> 1,000 to 10,000	-	[4][5]

Experimental Protocols for Structural Elucidation

The determination of **levan**'s chemical structure relies on a combination of analytical techniques. The following are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure of polysaccharides, including the types of glycosidic linkages and the anomeric configurations.

1. Sample Preparation:

- Dissolve 5 mg of the purified **levan** sample in 1 mL of deuterium oxide (D₂O, 99.9% D).
- Lyophilize the sample to remove any residual H₂O.
- Re-dissolve the lyophilized sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.[\[1\]](#)

2. 1D NMR (¹H and ¹³C) Acquisition:

- Acquire spectra on a spectrometer (e.g., Bruker Advance III, 600 MHz) equipped with a cryoprobe.[\[1\]](#)
- For ¹H NMR, acquire the spectrum at 25 °C with a spectral width of approximately 9615 Hz, using 32,768 data points and 8 transients with a total recycle delay of 1.5 s.[\[1\]](#)
- Reference chemical shifts to an internal standard such as DSS (δH = 0.00 ppm).[\[1\]](#)
- For ¹³C NMR, typical signals for the fructosyl residue in **levan** are observed at approximately:
 - C1: ~60 ppm
 - C2 (anomeric carbon): ~104 ppm (indicative of β-configuration)
 - C3: ~76 ppm
 - C4: ~75 ppm
 - C5: ~81 ppm
 - C6: ~63 ppm

3. 2D NMR (COSY, HSQC) Acquisition and Interpretation:

- To unambiguously assign proton and carbon signals and confirm connectivity, acquire 2D NMR spectra such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC).

- COSY spectra will reveal proton-proton couplings within the furanose ring, aiding in the assignment of H-3, H-4, H-5, and H-6 protons.
- HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the corresponding proton assignment. The absence of a cross-peak for the C-2 signal in an HSQC spectrum confirms its quaternary nature as the anomeric carbon involved in the glycosidic linkage.

Methylation Analysis for Glycosidic Linkage Determination

Methylation analysis is a destructive chemical method that provides detailed information about the glycosidic linkages within a polysaccharide.

1. Permethylation:

- Dissolve the dried **levan** sample in anhydrous dimethyl sulfoxide (DMSO).
- Treat the solution with a strong base (e.g., sodium hydroxide) to deprotonate all free hydroxyl groups.
- Add methyl iodide (CH_3I) to methylate the deprotonated hydroxyls. Repeat the base and methyl iodide addition to ensure complete methylation.

2. Hydrolysis:

- Hydrolyze the permethylated **levan** using an acid, such as trifluoroacetic acid (TFA), to cleave the glycosidic bonds and yield partially methylated monosaccharides.^[2]

3. Reduction:

- Reduce the partially methylated monosaccharides with a reducing agent, typically sodium borohydride (NaBH_4) or sodium borodeuteride (NaBD_4), to convert them into their corresponding alditols.^[2] The use of NaBD_4 introduces a deuterium label at C-1, which aids in mass spectral interpretation.

4. Acetylation:

- Acetylate the newly formed hydroxyl groups (from the reduction of the aldehyde/ketone) and any previously unmethylated hydroxyls using an acetylating agent like acetic anhydride. This produces partially methylated alditol acetates (PMAAs).

5. GC-MS Analysis:

- Analyze the resulting PMAAs by gas chromatography-mass spectrometry (GC-MS).
- The separation of different PMAAs on the GC column and their characteristic fragmentation patterns in the mass spectrometer allow for the identification of the original linkage positions. For example:
 - A 1,3,4-tri-O-methyl-fructose derivative indicates a 2,6-linked fructose residue.
 - A 3,4-di-O-methyl-fructose derivative indicates a 1,2,6-linked (branch point) fructose residue.
 - A 1,3,4,6-tetra-O-methyl-fructose derivative indicates a terminal fructose residue.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of polymers.

1. System and Columns:

- Utilize a GPC system equipped with a refractive index (RI) detector and potentially a multi-angle light scattering (MALLS) detector for absolute molecular weight determination.
- Employ a set of columns suitable for separating a wide range of polysaccharide molecular weights, such as PolySep-GFC-P5000 and PolySep-GFC-P3000 columns in series.[8]

2. Mobile Phase and Sample Preparation:

- A typical mobile phase for **levan** analysis is an aqueous solution containing 0.1 M NaNO_3 and 0.02% NaN_3 . [8]

- Dissolve the **levan** sample in the mobile phase to a concentration of approximately 5 mg/mL.
[8]
- Filter the sample through a 0.22 μm membrane before injection.[8]

3. Experimental Conditions:

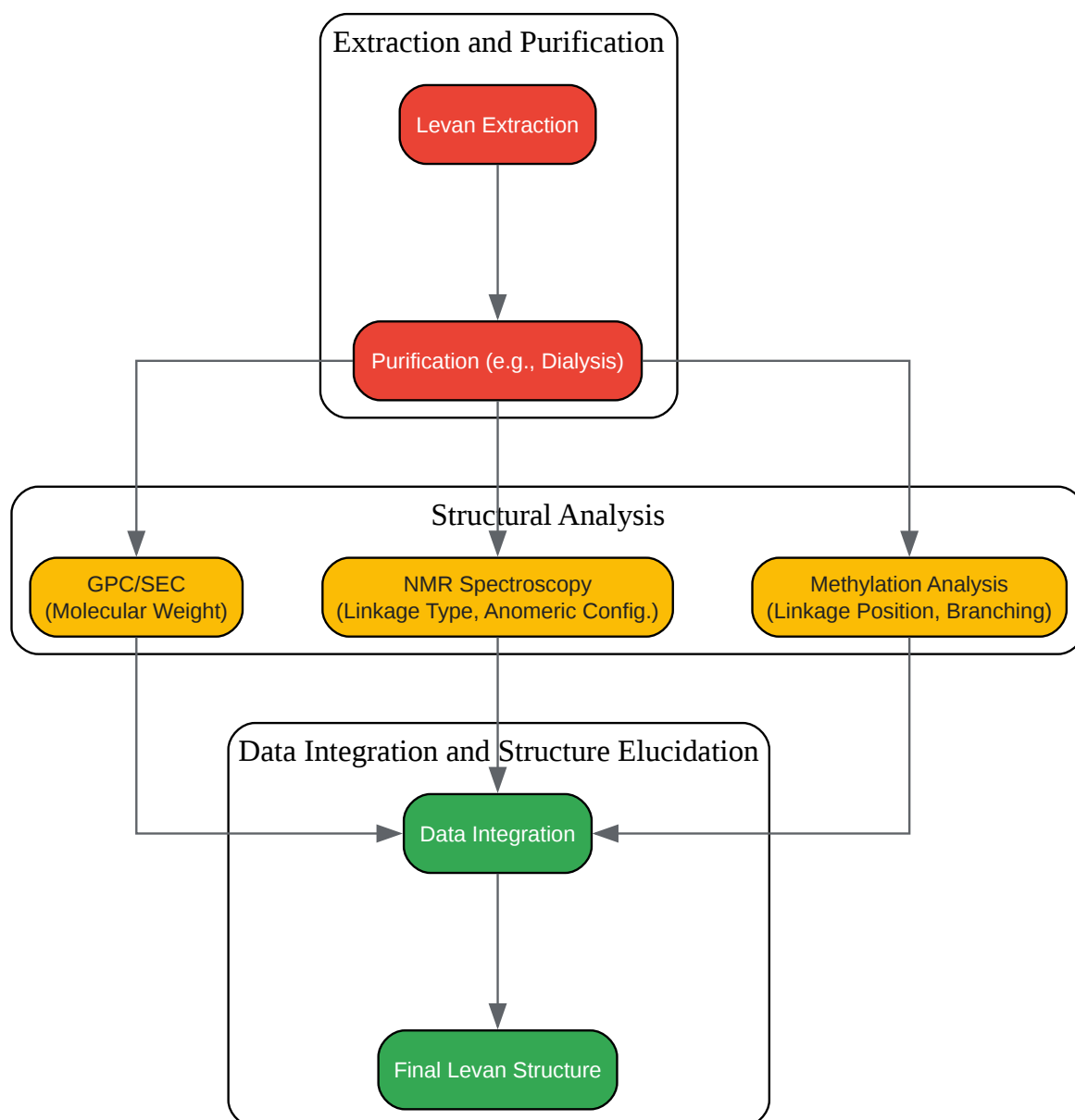
- Set the column and detector temperature to 40 °C.[8]
- Use a flow rate of 0.6 mL/min.[8]
- The injection volume is typically 100 μL .[8]

4. Calibration and Data Analysis:

- For relative molecular weight determination, create a calibration curve using a series of standards with known molecular weights, such as polyethylene oxide (PEO) or dextran standards.
- Analyze the data using appropriate software to calculate the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index ($\text{PDI} = M_w/M_n$).

Experimental Workflow

The structural elucidation of **levan** is a multi-step process that integrates these analytical techniques. The following diagram outlines a typical experimental workflow.



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Caption: Workflow for **levan** structural analysis.

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